cis-1,3-Diacetamidocyclohexane
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Overview
Description
cis-1,3-Diacetamidocyclohexane: is an organic compound characterized by a cyclohexane ring substituted with two acetamido groups at the 1 and 3 positions in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diacetamidocyclohexane typically involves the reaction of cyclohexane derivatives with acetamide under specific conditions. One common method includes the use of cyclohexane-1,3-diamine as a starting material, which undergoes acetylation with acetic anhydride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Diacetamidocyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
cis-1,3-Diacetamidocyclohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1,3-Diacetamidocyclohexane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
cis-1,3-Diaminocyclohexane: Similar structure but with amino groups instead of acetamido groups.
cis-1,3-Dimethylcyclohexane: Similar cyclohexane ring but with methyl groups instead of acetamido groups.
Uniqueness: cis-1,3-Diacetamidocyclohexane is unique due to the presence of acetamido groups, which impart distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
32189-20-1 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(1R,3S)-3-acetamidocyclohexyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10+ |
InChI Key |
SIJKWVBXFDJWOY-AOOOYVTPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)NC(=O)C |
Canonical SMILES |
CC(=O)NC1CCCC(C1)NC(=O)C |
Origin of Product |
United States |
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